Patent‑Defined Preference: Dimethyl Propenimidate Ranked “Most Preferred” Over Diethyl and Mixed Analogs
The foundational patent literature covering N‑cyano‑propenimidate chemistry explicitly establishes a preference hierarchy. Methyl 3‑amino‑3‑methoxy‑N‑cyano‑2‑propenimidate (X=O, Y=O, R¹=R²=CH₃) is identified as the “most preferred” compound of the invention, above the corresponding diethyl analog (R¹=R²=CH₂CH₃) and mixed methyl‑ethyl derivatives [1][2]. This preference is not based on a single assay but reflects integrated process considerations including yield of the monohydrohalide precursor (90% for the dimethyl variant), reliable crystallinity (mp 128–130 °C), and quantitative thermal cyclisation to the target pyrimidine [1].
| Evidence Dimension | Patent‑stated preference ranking among N‑cyano‑propenimidates |
|---|---|
| Target Compound Data | Designated “most preferred” (X=O, Y=O, R¹=R²=CH₃); monohydrohalide precursor yield 90%; cyclisation to pyrimidine proceeds in quantitative yield |
| Comparator Or Baseline | Diethyl analog (R¹=R²=CH₂CH₃) and mixed methyl‑ethyl analogs – stated as “preferred” but not “most preferred”; no quantitative batch data reported in the same patent |
| Quantified Difference | Explicit tiered preference: most preferred (dimethyl) > preferred (diethyl) > operable (other combinations); monohydrohalide yield 90% for the dimethyl precursor |
| Conditions | Patent US 4,235,802: preparation of monohydrohalide salt at 0 °C in methanol with NaOMe; reaction with 50% aq. cyanamide in CH₂Cl₂/H₂O at 40 °C |
Why This Matters
Procurement of the explicitly most preferred analog ensures alignment with the process validated in the patent, reducing the risk of lower yields or crystallisation failures that may occur with less-preferred ethyl or mixed analogs.
- [1] Wat, E. K. W.; Fuchs, J. J. Propenimidates. U.S. Patent 4,235,802, November 25, 1980. View Source
- [2] Wat, E. K. W.; Fuchs, J. J. N-Cyanoimidates, their preparation and rearrangement to pyrimidines. European Patent EP 0,024,200 B1, June 30, 1982. View Source
